5-(morpholinosulfonyl)-N-(pyrimidin-2-yl)furan-2-carboxamide
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Overview
Description
5-(morpholinosulfonyl)-N-(pyrimidin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl furan carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholinosulfonyl)-N-(pyrimidin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.
Coupling with pyrimidin-2-yl group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions might target the sulfonyl group or the pyrimidin-2-yl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholino or pyrimidin-2-yl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce sulfonamide derivatives.
Scientific Research Applications
5-(morpholinosulfonyl)-N-(pyrimidin-2-yl)furan-2-carboxamide may have various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(morpholinosulfonyl)-N-(pyrimidin-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholinosulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide
- 5-(morpholinosulfonyl)-N-(pyrimidin-4-yl)furan-2-carboxamide
Uniqueness
5-(morpholinosulfonyl)-N-(pyrimidin-2-yl)furan-2-carboxamide may exhibit unique properties due to the specific positioning of the pyrimidin-2-yl group, which could influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-morpholin-4-ylsulfonyl-N-pyrimidin-2-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c18-12(16-13-14-4-1-5-15-13)10-2-3-11(22-10)23(19,20)17-6-8-21-9-7-17/h1-5H,6-9H2,(H,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDCHIWRWYBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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